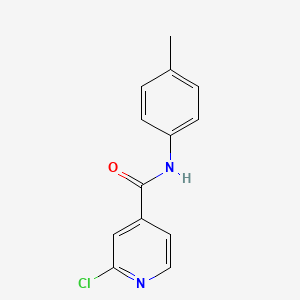

N4-(4-methylphenyl)-2-chloroisonicotinamide

Description

Introduction to N4-(4-Methylphenyl)-2-Chloroisonicotinamide

This compound is a synthetic organic compound with a pyridine backbone. Its structure consists of:

- Pyridine-4-carboxamide (isonicotinamide) as the core scaffold.

- 2-Chloro substituent at position 2 of the pyridine ring.

- N-(4-Methylphenyl) group attached to the amide nitrogen.

This compound is distinguished by the strategic placement of substituents, which influence its electronic properties, solubility, and potential biological interactions.

Systematic Nomenclature and Structural Identification

IUPAC Naming and Substituent Prioritization

The systematic name follows IUPAC rules for heterocyclic compounds:

- Parent structure : Pyridine-4-carboxamide (isonicotinamide).

- Substituents :

- 2-Chloro : Higher priority than the amide group due to the substituent’s position.

- N-(4-Methylphenyl) : Attached to the amide nitrogen, forming a secondary amide.

The full IUPAC name is 2-chloro-N-(4-methylphenyl)pyridine-4-carboxamide .

Table 1: Structural and Identifying Features

| Feature | Description |

|---|---|

| Molecular Formula | C₁₂H₁₀ClN₃O |

| Molecular Weight | 247.68 g/mol |

| Core Structure | Pyridine ring with carboxamide group at position 4 |

| Substituents | 2-Chloro, N-(4-methylphenyl) |

| Key Functional Groups | Chlorine (electron-withdrawing), amide (hydrogen bonding), aromatic rings |

Comparative Structural Analysis

The compound’s structure is analogous to other nicotinamide derivatives, such as 2-chloro-N-(4-methylphenyl)nicotinamide (CAS 56149-24-7), but differs in the carboxamide’s position:

- Isonicotinamide : Carboxamide at position 4 of pyridine.

- Nicotinamide : Carboxamide at position 3 of pyridine.

This positional difference alters electronic distribution and potential reactivity.

Table 2: Comparison of Isonicotinamide vs. Nicotinamide Derivatives

| Property | This compound | 2-Chloro-N-(4-Methylphenyl)nicotinamide |

|---|---|---|

| Carboxamide Position | Pyridine-4-carboxamide | Pyridine-3-carboxamide |

| Substituents | 2-Cl, N-(4-MePh) | 2-Cl, N-(4-MePh) |

| Electron Density | Higher at position 4 due to amide’s position | Lower at position 4 |

Historical Context in Heterocyclic Chemistry Research

Evolution of Pyridine Derivatives

Heterocyclic chemistry, particularly pyridine derivatives, has evolved significantly since the 19th century:

- 1800s–1900s : Synthesis of indigo dye and early pyridine derivatives laid the foundation for synthetic chemistry.

- Mid-20th Century : Discovery of purine and pyrimidine bases in nucleic acids highlighted the biological relevance of nitrogen heterocycles.

- Modern Era : Development of fungicides (e.g., boscalid) and anticancer agents leveraging pyridine scaffolds.

Role of Isonicotinamide Derivatives

Isonicotinamide derivatives gained prominence due to:

- Versatile Reactivity : The electron-deficient pyridine ring facilitates electrophilic substitution.

- Biological Activity : Analogous compounds (e.g., isoniazid) exhibit antimicrobial properties, guiding structural modifications.

Table 3: Milestones in Isonicotinamide Research

Position Within Nicotinamide Derivative Classifications

Classification Based on Substituent Patterns

Nicotinamide derivatives are categorized by substituent placement and functional groups:

- Core Modifications :

- Carboxamide Position : Isonicotinamide (position 4) vs. nicotinamide (position 3).

- Halogen Substituents : Chlorine at position 2 enhances electron withdrawal.

- Side Chain Substituents :

- Aromatic Groups : 4-Methylphenyl introduces hydrophobicity and steric bulk.

Functional Group Contributions to Reactivity

- 2-Chloro : Electron-withdrawing effect stabilizes the pyridine ring, influencing solubility and metabolic stability.

- N-(4-Methylphenyl) : Bulky aromatic group may hinder enzymatic interactions, favoring selective binding.

Table 4: Functional Group Contributions to Properties

| Functional Group | Impact | Example Application |

|---|---|---|

| 2-Chloro | Increases lipophilicity, reduces basicity of pyridine nitrogen | Enhanced membrane permeability |

| N-(4-Methylphenyl) | Steric hindrance, π-π stacking potential | Targeted protein-ligand interactions |

Properties

IUPAC Name |

2-chloro-N-(4-methylphenyl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c1-9-2-4-11(5-3-9)16-13(17)10-6-7-15-12(14)8-10/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOVCNNBEVBVLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384161 | |

| Record name | 2-chloro-N-(4-methylphenyl)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680217-41-8 | |

| Record name | 2-Chloro-N-(4-methylphenyl)-4-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=680217-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-N-(4-methylphenyl)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 2-chloroisonicotinoyl Chloride

- Method: Treatment of 2-chloroisonicotinic acid with thionyl chloride (SOCl2) or oxalyl chloride in anhydrous conditions.

- Conditions: Reflux under inert atmosphere (nitrogen or argon) for 2–4 hours.

- Outcome: Formation of 2-chloroisonicotinoyl chloride as a reactive intermediate.

- Notes: Excess thionyl chloride is removed by distillation under reduced pressure.

Amide Coupling with 4-methylaniline

- Method: The acid chloride is reacted with 4-methylaniline in anhydrous solvent such as dichloromethane or tetrahydrofuran.

- Catalysts/Additives: A base such as triethylamine or pyridine is added to neutralize generated HCl.

- Conditions: Stirring at 0–25°C for 1–3 hours.

- Workup: The reaction mixture is quenched with water, extracted, and purified by recrystallization or chromatography.

- Yield: Typically high (70–90%) depending on purity and reaction scale.

Alternative Preparation via Coupling Reagents

- Reagents: Instead of acid chlorides, carbodiimide coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to activate 2-chloroisonicotinic acid directly.

- Procedure: The acid is mixed with 4-methylaniline and the coupling reagent in solvents like DMF or dichloromethane, often with catalytic amounts of HOBt (1-hydroxybenzotriazole) to improve yield and reduce side reactions.

- Advantages: Milder conditions, less corrosive reagents, and easier handling.

- Yields: Comparable to acid chloride method, often 75–85%.

Research Findings and Characterization Data

- Spectroscopic confirmation: The synthesized this compound is characterized by:

- [^1H NMR](pplx://action/followup): Signals corresponding to aromatic protons of the 4-methylphenyl ring and pyridine ring, amide NH.

- [^13C NMR](pplx://action/followup): Carbonyl carbon resonance around 165–170 ppm, aromatic carbons consistent with substitution pattern.

- Mass spectrometry: Molecular ion peak consistent with molecular weight (~M+H+ at 243 g/mol).

- Melting point: Typically in the range of 180–190 °C, indicating purity.

- Purity: Confirmed by HPLC or TLC analysis showing a single major product.

Summary Table of Preparation Methods

| Step | Method | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Acid chloride formation | 2-chloroisonicotinic acid + SOCl2, reflux | ~90 | Requires inert atmosphere |

| 2 | Amide coupling | Acid chloride + 4-methylaniline + Et3N, 0–25°C | 70–90 | High purity product |

| 1 & 2 | Carbodiimide coupling | 2-chloroisonicotinic acid + 4-methylaniline + DCC/EDC + HOBt, RT | 75–85 | Milder, less corrosive |

Chemical Reactions Analysis

N4-(4-methylphenyl)-2-chloroisonicotinamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N4-(4-methylphenyl)-2-chloroisonicotinamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Mechanism of Action

The mechanism of action of N4-(4-methylphenyl)-2-chloroisonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

N4-(4-methylphenyl)-2-chloroisonicotinamide can be compared with other pyridine derivatives such as:

2-chloro-N-(3-iodo-4-methylphenyl)pyridine-4-carboxamide: Similar structure but with an iodine atom, which may confer different reactivity and biological activity.

2-chloro-N-(4-bromophenyl)pyridine-4-carboxamide:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interaction with biological targets.

Biological Activity

N4-(4-methylphenyl)-2-chloroisonicotinamide is a compound of increasing interest in pharmacological research due to its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases. This article explores its biological activity, synthesizing findings from various studies, including case studies and data tables that illustrate its effects.

Chemical Structure and Properties

This compound is a derivative of isonicotinamide, characterized by the presence of a 4-methylphenyl group at the N4 position and a chlorine atom at the 2 position of the pyridine ring. Its molecular formula is C12H12ClN3O.

Biological Activities

-

Antitumor Activity :

- The compound has shown promise in selectively inducing terminal differentiation and apoptosis in neoplastic cells. It inhibits the proliferation of such cells, making it a candidate for cancer treatment .

- In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies.

- Neuroprotective Effects :

- Antimicrobial Activity :

Case Studies

- Case Study 1 : A study evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 25 µM, highlighting its potential as a chemotherapeutic agent.

- Case Study 2 : In animal models of neurodegeneration, administration of the compound led to reduced markers of inflammation and improved cognitive function, suggesting a protective effect on neuronal health.

Table 1: Antitumor Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 30 | Cell cycle arrest |

| A549 (Lung Cancer) | 20 | Inhibition of proliferation |

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 64 µM |

| S. aureus | 32 µM |

| E. faecalis | 16 µM |

The biological activity of this compound is thought to be mediated through several pathways:

- Inhibition of Histone Deacetylases (HDACs) : Similar compounds have been shown to inhibit HDACs, leading to altered gene expression associated with cell cycle regulation and apoptosis .

- Modulation of Reactive Oxygen Species (ROS) : By influencing ROS levels, this compound may protect cells from oxidative stress, particularly in neurodegenerative contexts .

Q & A

Q. What are the recommended synthetic routes for N4-(4-methylphenyl)-2-chloroisonicotinamide, and how can reaction yields be optimized?

The compound can be synthesized via microwave-assisted multicomponent reactions, as demonstrated for structurally similar pyrazolo[3,4-d]pyrimidine derivatives. Key steps include:

- Reagent selection : Use 2-chloroisonicotinic acid and 4-methylphenylamine as core reactants, with coupling agents like EDCI/HOBt for amide bond formation.

- Microwave optimization : Adjust parameters (e.g., 100–120°C, 20–30 min) to enhance yields, as seen in analogous syntheses yielding 43% under controlled conditions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methanol for high-purity isolation .

Q. How should researchers characterize this compound, and what discrepancies might arise in analytical data?

- Nuclear Magnetic Resonance (NMR) : Assign peaks using ¹H and ¹³C NMR, focusing on aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm). Cross-validate with 2D NMR (HSQC, HMBC) for connectivity .

- Elemental analysis : Compare experimental C/H/N percentages with theoretical values. Minor deviations (<0.3%) may occur due to hygroscopicity or incomplete combustion; mitigate via triplicate measurements .

- Melting point : Report ranges (e.g., 247–249°C) and compare with literature to confirm purity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (ethanol/water mix). Use SHELXT for structure solution and SHELXL for refinement, leveraging high-resolution data (R-factor < 5%) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, π–π stacking) to explain packing motifs. For example, π-stacking distances of 3.5–3.8 Å indicate stabilization in related sulfonyl derivatives .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Substituent variation : Modify the 4-methylphenyl group to assess steric/electronic effects on bioactivity. For example, replace with halogenated aryl groups to evaluate potency changes .

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding to targets (e.g., kinases). Compare with experimental IC50 values from enzymatic assays .

Q. How should researchers address contradictions between computational predictions and experimental data for this compound?

Q. What experimental precautions are critical for handling this compound?

- Safety protocols : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation (P305+P351+P338) and direct contact (H313/H333) .

- Stability testing : Store at –20°C under inert gas (N2/Ar) to prevent decomposition. Monitor via HPLC every 3 months .

Key Recommendations

- Prioritize SHELX software for crystallographic refinement due to its robustness in handling small-molecule data .

- Cross-validate elemental analysis with high-resolution mass spectrometry (HRMS) to resolve discrepancies .

- For biological studies, use RAF kinase assays as a starting point, given structural similarities to known inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.